N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide, also known as MMPI, is a chemical compound that is widely used in scientific research. MMPI is a potent inhibitor of matrix metalloproteinases (MMPs), which are a family of enzymes that play a crucial role in tissue remodeling and repair.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has demonstrated the synthesis of various novel compounds derived from similar structural frameworks, indicating a wide interest in exploring the potential biological and pharmacological activities of such molecules. For instance, studies have reported on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their anti-inflammatory, analgesic, and COX-2 inhibitory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Another study highlighted the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, demonstrating the potential of such compounds against a range of bacterial and fungal pathogens (Devarasetty et al., 2019).
Characterization of Dihydropyrimidinone Derivatives : Research on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has provided insights into the chemical properties and potential applications of such compounds (Bhat et al., 2018).
Potential Therapeutic Applications
Histone Deacetylase Inhibition : The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as orally active histone deacetylase (HDAC) inhibitors suggests the therapeutic potential of related compounds in cancer treatment. These inhibitors have shown significant antitumor activity in vivo and have entered clinical trials (Zhou et al., 2008).
Anticonvulsant Activity : The synthesis and evaluation of enaminones for anticonvulsant activity reveal the potential of morpholine derivatives in the treatment of neurological disorders. Some compounds in this category exhibited potent anticonvulsant activity with minimal neurotoxicity, highlighting the therapeutic promise of such chemical frameworks (Edafiogho et al., 1992).
Propriétés
IUPAC Name |
N-[2-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-11-16(23-19(22-14)24-7-9-27-10-8-24)12-20-17(25)13-21-18(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINWRYREVRDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.